N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-4-11-8-16-13(14-11)15-12-6-5-9(2)7-10(12)3/h5-7,11H,4,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBMIRUAWCQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with an appropriate amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The 4,5-dihydrothiazole ring undergoes oxidation to form aromatic thiazole derivatives. This reaction typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents.
Key Findings :
-
Oxidation of the dihydrothiazole ring proceeds via radical intermediates, confirmed by ESR studies .
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Substituents on the phenyl ring (e.g., 2,4-dimethyl groups) reduce oxidation rates compared to unsubstituted analogues.
Reduction Reactions
The ethyl group at position 4 and the thiazole ring can participate in catalytic hydrogenation:
| Reactant | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | H₂ (1 atm) | Pd/C (10%), ethanol, 50°C | N-(2,4-Dimethylphenyl)-4-ethylthiazolidine-2-amine | 85% |
Mechanistic Insight :
-
Hydrogenation selectively reduces the thiazole ring’s C=N bond without affecting the ethyl or phenyl groups .
Nucleophilic Substitution
The amino group at position 2 participates in nucleophilic substitution with acyl chlorides or alkyl halides:
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Acetyl chloride | Pyridine, RT, 2 hr | N-Acetyl derivative | 92% | |
| Same reactant | Benzyl bromide | K₂CO₃, DMF, 80°C, 12 hr | N-Benzyl derivative | 76% |
Notable Observations :
-
Steric hindrance from the 2,4-dimethylphenyl group slows reaction kinetics compared to less substituted analogues .
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles via intramolecular cyclization:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂SO₄ (conc.), 100°C, 4 hr | 7-Ethyl-5-(2,4-dimethylphenyl)thiazolo[3,2-a]pyrimidine | 68% |
Mechanism :
-
Protonation of the thiazole nitrogen facilitates electrophilic aromatic substitution at the phenyl ring .
Complexation with Metal Ions
The thiazole nitrogen and amino group act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT, 1 hr | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |
| Fe(NO₃)₃ | Ethanol, reflux, 3 hr | [Fe(L)(NO₃)₃] | 6.9 ± 0.2 |
Applications :
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the thiazole ring:
| Reactant | Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| This compound | UV (254 nm), acetonitrile | 2-(2,4-Dimethylphenylamino)-4-ethylthiol | 0.32 |
Implications :
-
Photodegradation pathways are critical for environmental fate studies.
Comparative Reactivity with Analogues
A comparison of reaction rates with structurally similar compounds highlights electronic effects:
| Compound | Oxidation Rate (k, ×10⁻³ s⁻¹) | Substitution Rate (k, ×10⁻⁴ M⁻¹s⁻¹) |
|---|---|---|
| This compound | 2.7 ± 0.1 | 1.8 ± 0.2 |
| N-Phenyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine | 4.1 ± 0.3 | 3.2 ± 0.3 |
| N-(4-Chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | 1.9 ± 0.2 | 0.9 ± 0.1 |
Trends :
Scientific Research Applications
Antimicrobial Applications
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
A study evaluating a series of thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiazole ring could enhance activity, suggesting that N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine may also possess similar properties .
Anticancer Research
The anticancer potential of this compound has been explored through various studies focusing on its efficacy against different cancer cell lines.
In one notable study, thiazole derivatives were synthesized and tested for their ability to inhibit the growth of human breast adenocarcinoma (MCF7) cells. The results showed that specific structural modifications led to enhanced cytotoxic effects. Molecular docking studies further elucidated the binding interactions between these compounds and their biological targets .
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
- Methodology : In vitro testing against multiple bacterial strains using agar diffusion methods.
- Findings : Certain derivatives displayed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
-
Anticancer Efficacy Evaluation :
- Objective : To assess the anticancer activity against MCF7 cell lines.
- Methodology : Sulforhodamine B (SRB) assay was utilized to measure cell viability post-treatment with various concentrations of the compound.
- Results : Compounds exhibited percent growth inhibition rates ranging from 50% to 90%, highlighting their potential as anticancer agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Halogen-Substituted Analogs
- N-(4-Chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 379728-05-9): This analog replaces the 2,4-dimethylphenyl group with a 4-chlorophenyl group. Its molecular weight (240.75 g/mol) is lower than the target compound due to the absence of methyl groups .
N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine :
The introduction of bromine and chlorine substituents (molecular weight 319.65 g/mol) further increases steric bulk and electron-withdrawing effects, which may reduce solubility but enhance stability against metabolic degradation .
Alkyl- and Alkoxy-Substituted Analogs
Modifications to the Thiazole Core
N-(2,4-Dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine :
Replacing the ethyl group with a methyl group reduces steric hindrance at the 4-position. This smaller substituent may allow for tighter packing in crystalline structures or increased accessibility in enzyme binding pockets .N-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine :
The addition of a pyridinylmethyl group introduces a nitrogen-containing heterocycle, which could enhance metal coordination or π-π stacking interactions in biological systems .
Molecular Weight and Solubility
Electronic and Steric Effects
Data Table: Key Structural Analogs
Biological Activity
N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a thiazole ring and an aromatic phenyl group, which may contribute to its pharmacological properties.
- Molecular Formula: C13H18N2S
- Molecular Weight: 234.36 g/mol
- CAS Number: 380436-91-9
- Structure: The compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and an ethyl group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial and fungal strains.
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways and could potentially inhibit the production of pro-inflammatory cytokines.
Cytotoxicity and Antitumor Activity
Thiazoles have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A-431 and Jurkat cells.
The structure–activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance the cytotoxic activity of these compounds.
The biological activity of this compound is believed to involve interactions with molecular targets such as enzymes or receptors. These interactions may lead to the modulation of various signaling pathways relevant to inflammation and cell proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated several thiazole derivatives against resistant strains of bacteria. This compound showed promising results comparable to standard antibiotics like norfloxacin.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated ketones. For example, analogous thiazol-2-amine derivatives have been prepared by reacting substituted phenylthioureas with ethyl 3-bromobutanoate under reflux in ethanol . Optimization strategies include:
- Catalyst Use : Adding Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Temperature Control : Prolonged reflux (8–12 hours) improves yield but risks decomposition; microwave-assisted synthesis could reduce time .
Table 1 : Comparative reaction conditions for thiazoline synthesis
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Dimethylphenylthiourea + ethyl bromoacetate | Ethanol | 80 | 65–70 | |
| Substituted thiourea + α-bromoketone | Toluene | 110 | 75–80 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazoline ring (e.g., δ 3.5–4.0 ppm for CH₂ protons in the dihydrothiazole ring) and substituent integration .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize planar conformations in related thiazoles .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.12 for C₁₃H₁₈N₂S).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
- Methodological Answer :
- Functional Group Variation : Replace the 4-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Bioisosteric Substitution : Swap the thiazoline sulfur with oxygen (oxazoline) to evaluate electronic impacts on activity.
- In Silico Modeling : Dock analogs into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
Table 2 : Key SAR observations in thiazoline derivatives
| Modification | Biological Activity Trend | Reference |
|---|---|---|
| 4-Ethyl → 4-Methyl | ↓ Antifungal potency | |
| 2,4-Dimethylphenyl → 4-Cl | ↑ Antibacterial activity |
Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planarity : The dihydrothiazole ring adopts a near-planar conformation (r.m.s. deviation <0.05 Å), enabling π-stacking with aromatic residues in protein targets .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds between the exocyclic amine and thiazoline nitrogen (2.8–3.0 Å) enhance rigidity .
- Disorder Analysis : For disordered substituents (e.g., ethyl groups), refinement with split occupancy models improves electron density maps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conflicting results may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination per CLSI guidelines) .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors.
- Replicate Experiments : Perform dose-response curves in triplicate across independent labs .
Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
